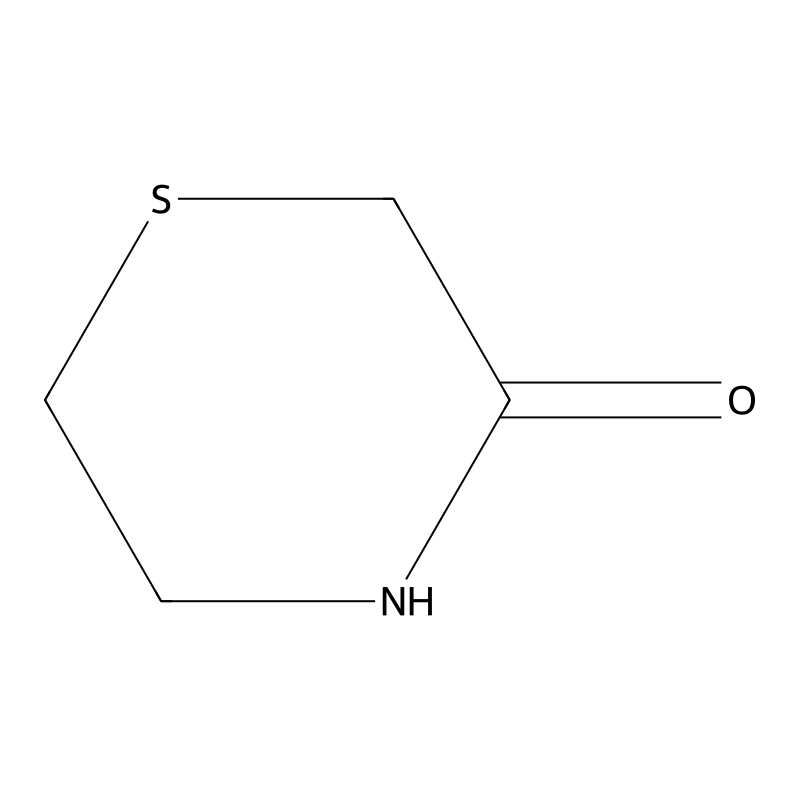

Thiomorpholin-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Application: Thiomorpholin-3-one derivatives have been synthesized using a [3 + 3]-cycloaddition . This method provides a novel and rapid approach for the synthesis of Thiomorpholin-3-one derivatives .

Method of Application: The [3 + 3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol was used for the synthesis . This method is direct, practical, and can be performed under mild conditions .

Results: The method resulted in moderate to good yield and showed wide functional group tolerance . The products of this reaction were 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones .

Thiomorpholine Synthesis

Application: Thiomorpholine, a heterocyclic compound containing nitrogen and sulfur, can be considered a thio analog of morpholine . It is used in the synthesis of various compounds .

Method of Application: Thiomorpholine can be prepared from cysteamine and vinyl chloride . The reaction is as follows:

H2NCH2CH2SH+CH2=CHCl→HN(CH2)4S+HClH2NCH2CH2SH + CH2=CHCl \rightarrow HN(CH2)_4S + HCl H2NCH2CH2SH+CH2=CHCl→HN(CH2)4S+HCl

Results: The result of this reaction is Thiomorpholine . This compound is used as a building block in the synthesis of various other compounds .

Thiomorpholin-3-one is a heterocyclic compound characterized by a six-membered ring containing both nitrogen and sulfur atoms. It is a derivative of thiomorpholine, featuring a carbonyl group at the third position. This compound is notable for its unique structural properties, which contribute to its diverse chemical reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 145.2 g/mol. The presence of the sulfur atom in the ring significantly influences its chemical behavior, making it an interesting subject for research in medicinal chemistry and organic synthesis.

- N-Alkylation and N-Acylation: Similar to other secondary amines, thiomorpholin-3-one can react with alkyl or acyl halides, leading to the formation of N-alkyl or N-acyl derivatives .

- Cycloadditions: Thiomorpholin-3-one can participate in [3 + 3] cycloaddition reactions, allowing for the synthesis of diverse derivatives in moderate-to-high yields .

- Reactions with Phosphoryl Chloride: In studies involving phosphoryl chloride and triethyl phosphite, thiomorpholin-3-one readily forms phosphonate derivatives, showcasing its reactivity under specific conditions .

Thiomorpholin-3-one has demonstrated significant biological activity, particularly as an anticoagulant. Research indicates that certain derivatives exhibit inhibition of Factor Xa with IC50 values as low as 17.2 µM without cytotoxic effects in human cell lines such as HEK293 and HeLa cells . This property highlights its potential as a lead compound in the development of new anticoagulant medications.

Several methods have been developed for synthesizing thiomorpholin-3-one:

- Photochemical Thiol–Ene Reaction: A recent method involves a telescoped photochemical reaction using cysteamine hydrochloride and vinyl chloride as starting materials. This approach allows for efficient synthesis under concentrated conditions with high yields .

- Cycloaddition Reactions: The direct cycloaddition of suitable precursors can yield thiomorpholin-3-one derivatives effectively .

- Conventional Organic Synthesis: Traditional methods involving nucleophilic substitution reactions can also be employed to synthesize this compound from simpler precursors.

Thiomorpholin-3-one has various applications in medicinal chemistry:

- Anticoagulant Development: Its ability to inhibit Factor Xa positions it as a candidate for new anticoagulant drugs.

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds due to its versatile reactivity.

- Biological Probes: Its unique structure allows it to be used in biological studies to probe mechanisms involving sulfur-containing compounds.

Studies on thiomorpholin-3-one have focused on its interactions with biological targets, particularly enzymes involved in coagulation pathways. The compound's ability to inhibit Factor Xa suggests potential interactions with other components of the coagulation cascade, which could be explored further to understand its mechanism of action and optimize its efficacy as an anticoagulant.

Thiomorpholin-3-one shares structural similarities with several other heterocyclic compounds, notably morpholin-3-one and piperazin-2-one. Below is a comparison highlighting its uniqueness:

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Thiomorpholin-3-one | Six-membered ring with sulfur | Anticoagulant potential | Contains sulfur; unique reactivity |

| Morpholin-3-one | Six-membered ring without sulfur | Antimicrobial properties | Lacks sulfur; different reactivity |

| Piperazin-2-one | Six-membered ring with two nitrogens | Antidepressant effects | Different nitrogen placement |

The presence of sulfur in thiomorpholin-3-one not only alters its electronic properties but also enhances its biological interactions compared to morpholin-3-one and piperazin-2-one.

The electronic structure of thiomorpholin-3-one is characterized by a complex interplay of orbital interactions and charge distribution patterns that determine its reactivity profile. The molecular orbital structure reveals distinct electronic properties arising from the presence of multiple heteroatoms and the amide-like carbonyl functionality [1] [2].

Molecular Orbital Characteristics

The frontier molecular orbitals of thiomorpholin-3-one display characteristic features that reflect the heterocyclic nature of the compound. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the sulfur atom and the nitrogen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the carbonyl carbon and adjacent regions [4] [5]. This orbital distribution creates distinct nucleophilic and electrophilic sites within the molecule, with the sulfur atom serving as the primary nucleophilic center and the carbonyl carbon as the main electrophilic site [6] [7].

Computational studies using density functional theory (DFT) methods have revealed that the HOMO-LUMO energy gap of thiomorpholin-3-one is characteristic of moderately reactive heterocyclic compounds [4] [5]. The energy gap typically ranges between 3.0-4.0 eV, depending on the computational method employed, indicating moderate chemical stability while maintaining sufficient reactivity for synthetic transformations [8] [9].

Charge Distribution Analysis

The charge distribution in thiomorpholin-3-one shows significant polarization due to the electronegativity differences between the heteroatoms and carbon atoms. Natural bond orbital (NBO) analysis reveals that the sulfur atom carries a partial negative charge, making it the most nucleophilic site in the molecule [10] [11]. The carbonyl carbon bears a substantial partial positive charge, enhanced by the electron-withdrawing effect of the adjacent nitrogen atom [6] .

The nitrogen atom in the ring exhibits characteristics intermediate between typical amine and amide nitrogen atoms. Its lone pair participates in conjugation with the carbonyl group, resulting in reduced basicity compared to saturated amines [2] [13]. This electronic configuration is reflected in the predicted pKa value of 12.36 ± 0.20, which is significantly higher than typical secondary amines due to the amide-like character [2].

Acid-Base Behavior and pKa Considerations

The acid-base properties of thiomorpholin-3-one are primarily determined by the nitrogen atom in the heterocyclic ring, which can act as a Brønsted base. However, the basicity is significantly modulated by the presence of the carbonyl group at the 3-position, which introduces amide-like character to the nitrogen center [2] [13].

Basicity and pKa Values

The predicted pKa value of thiomorpholin-3-one is 12.36 ± 0.20, which places it in the category of weakly basic compounds [2]. This relatively high pKa value compared to typical secondary amines (which usually have pKa values around 10-11) reflects the reduced electron density on the nitrogen atom due to its participation in the conjugated system involving the adjacent carbonyl group [13] [7].

The weak basicity can be attributed to several factors:

- Conjugation between the nitrogen lone pair and the carbonyl group

- Geometric constraints imposed by the cyclic structure

- Electronic effects from the sulfur heteroatom

Protonation Behavior

Upon protonation, thiomorpholin-3-one forms a stable ammonium cation where the positive charge is localized primarily on the nitrogen atom [14] [7]. The protonated form exhibits different conformational preferences compared to the neutral molecule, with computational studies suggesting that protonation can influence the preferred ring conformation [15] [16].

The protonation process can be represented as:

$$ \text{Thiomorpholin-3-one} + \text{H}^+ \rightleftharpoons \text{Thiomorpholin-3-one-H}^+ $$

Solvent Effects on Basicity

The basicity of thiomorpholin-3-one is influenced by solvent effects, with polar protic solvents generally stabilizing the protonated form through hydrogen bonding interactions [17] [18]. In polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), the compound exhibits enhanced nucleophilicity due to reduced solvation of the potential nucleophilic sites [19] .

Nucleophilic and Electrophilic Reaction Sites

The reactivity of thiomorpholin-3-one is characterized by the presence of distinct nucleophilic and electrophilic centers that govern its participation in various chemical transformations [6] [7].

Primary Nucleophilic Sites

Sulfur Atom: The sulfur atom represents the most nucleophilic site in thiomorpholin-3-one due to its relatively high electron density and polarizability [7] [10]. This nucleophilicity enables the compound to participate in various reactions including:

- Alkylation reactions with alkyl halides

- Coordination with metal centers

- Oxidation reactions with electrophilic oxidants

Nitrogen Atom: The nitrogen atom exhibits moderate nucleophilicity, although this is diminished by its participation in the conjugated system with the carbonyl group [7]. The reduced nucleophilicity compared to typical secondary amines is consistent with the amide-like character of the nitrogen center.

Primary Electrophilic Sites

Carbonyl Carbon: The carbonyl carbon serves as the primary electrophilic center in the molecule [6] [25]. This electrophilicity is enhanced by:

- The electron-withdrawing effect of the oxygen atom

- Electronic effects from the adjacent nitrogen atom

- The cyclic constraint that may influence orbital overlap

Adjacent Carbons: The carbon atoms adjacent to the heteroatoms can exhibit enhanced electrophilicity under certain conditions, particularly after sulfur oxidation, which increases the electron-withdrawing character of the sulfur center [6] .

Reactivity Patterns

Thiomorpholin-3-one participates in various types of reactions that exploit these nucleophilic and electrophilic sites:

[3+3] Cycloaddition Reactions: The compound can serve as a substrate in cycloaddition reactions, where it acts as both a nucleophile and electrophile depending on the reaction conditions [25].

Metal Coordination: The sulfur and nitrogen atoms can coordinate to metal centers, forming stable complexes that have been studied for various applications [19] [26].

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon or at positions activated by the heteroatoms .

Ring Stability and Resonance Contributions

The stability of the thiomorpholin-3-one ring system is governed by several factors including ring strain, conformational flexibility, and electronic stabilization through resonance effects [26] [15].

Conformational Analysis

Thiomorpholin-3-one adopts a six-membered ring structure that can exist in multiple conformations, with the chair conformation being generally preferred due to minimized steric interactions [15] [16] [27]. Crystallographic studies of related compounds have revealed that the thiomorpholine ring typically adopts conformations ranging from chair to twist-boat, depending on substituents and crystal packing forces [15] [16].

The preferred conformations include:

- Chair Conformation: Most stable form with minimal ring strain

- Twist-Boat Conformation: Intermediate stability with moderate ring strain

- Boat Conformation: Less stable due to flagpole interactions

Ring Strain and Stability

The six-membered nature of the thiomorpholin-3-one ring provides inherent stability compared to smaller ring systems [28] [29]. The ring strain is minimal in the chair conformation, contributing to the overall stability of the compound. However, the presence of heteroatoms introduces some distortion from ideal tetrahedral geometry due to differences in bond lengths and angles [30] [31].

Resonance Stabilization

The electronic stabilization of thiomorpholin-3-one arises primarily from the interaction between the nitrogen lone pair and the carbonyl group [32] [33]. This resonance interaction contributes to:

- Amide Character: The partial double bond character between nitrogen and the carbonyl carbon

- Reduced Reactivity: Lower reactivity of the carbonyl group compared to typical ketones

- Planarity Tendency: Preference for planar arrangement around the nitrogen-carbonyl system

Aromatic Character

While thiomorpholin-3-one is not aromatic in the classical sense, the compound exhibits some degree of conjugation that contributes to its stability [31]. The electron delocalization is limited compared to fully aromatic systems but provides sufficient stabilization to influence the compound's reactivity and properties.

The ring system demonstrates remarkable stability under normal conditions while maintaining sufficient reactivity for synthetic transformations. This balance between stability and reactivity makes thiomorpholin-3-one a valuable building block in organic synthesis and pharmaceutical applications [2] .

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant